
1-(3,5-Dimethylphenyl)ethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3,5-Dimethylphenyl)ethane-1,2-diol” is a chemical compound with the molecular formula C10H14O2 . It has a molecular weight of 166.22 . The compound appears as a powder .
Molecular Structure Analysis
The InChI code for “1-(3,5-Dimethylphenyl)ethane-1,2-diol” is 1S/C10H14O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and their connectivity.Physical And Chemical Properties Analysis
“1-(3,5-Dimethylphenyl)ethane-1,2-diol” is a powder at room temperature . It has a melting point of 44-48 degrees Celsius .Applications De Recherche Scientifique
Crystal Structure and Bond Length Analysis
Research on derivatives of 1-(3,5-Dimethylphenyl)ethane-1,2-diol includes the study of crystal structures and bond lengths. For instance, the crystal structures of various 1,2-diphenylethane derivatives, including 1,2-bis(2,4-dimethylphenyl)ethane, have been determined by X-ray diffraction analysis, revealing details about bond lengths and temperature-dependent structural changes. These studies help in understanding the molecular behavior of such compounds under different conditions (Harada & Ogawa, 2001).
Synthesis Techniques
Significant work has been done on the synthesis of related compounds like 1,2-Bis(3,4-dimethylphenyl)ethane. For example, effective synthesis methods involving Friedel-Crafts alkylation have been developed. These studies contribute to the field of organic synthesis, offering efficient routes for preparing such compounds (Takahashi et al., 1995).
Chemical Reactions in Ionic Liquids
Conformational Analysis
Studies have also been conducted on the conformational analysis of similar compounds. For example, research on tetraarylethanes, closely related to 1-(3,5-Dimethylphenyl)ethane-1,2-diol, helps in understanding the spatial arrangement of atoms within the molecule and its implications for chemical reactivity and physical properties (Dougherty et al., 1978).
Safety and Hazards
Mécanisme D'action
Mode of Action
Given its structural features, it may interact with its targets through hydrophobic interactions and hydrogen bonding, as it contains aromatic rings and hydroxyl groups .
Biochemical Pathways
The biochemical pathways affected by 1-(3,5-Dimethylphenyl)ethane-1,2-diol are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .
Propriétés
IUPAC Name |
1-(3,5-dimethylphenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7-3-8(2)5-9(4-7)10(12)6-11/h3-5,10-12H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLFAFRZFUHITB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

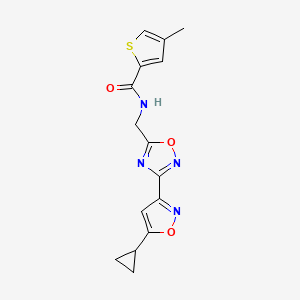
![3-butyl-1-(4-methylbenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2370716.png)
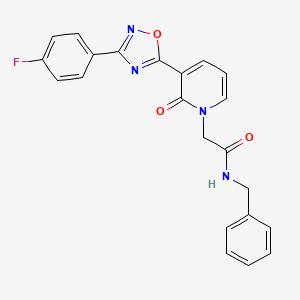
![N-[3-[3-(4-methylphenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2370718.png)
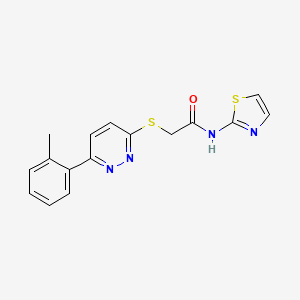
![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(2-fluorophenyl)propan-1-one](/img/structure/B2370722.png)
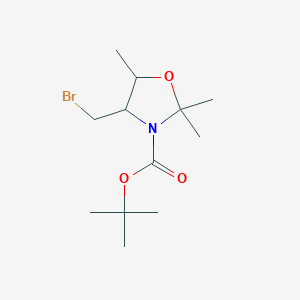
![Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370725.png)
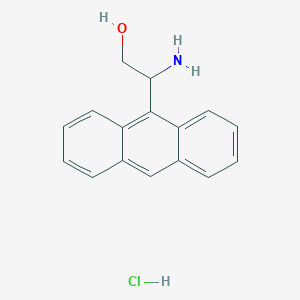
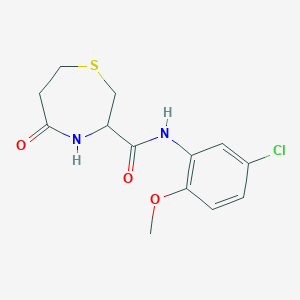
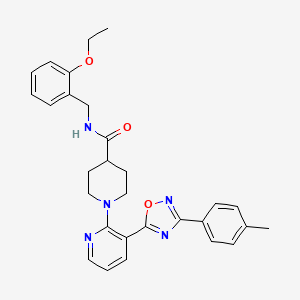
![3-butoxy-N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2370731.png)
![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)
![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)